

(2-Bromophenyl)acetaldehyde structural information and SMILES

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Compound of Interest

Compound Name: (2-Bromophenyl)acetaldehyde

CAS No.: 96557-30-1

Cat. No.: B125969

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An In-depth Technical Guide to (2-Bromophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthesis of **(2-Bromophenyl)acetaldehyde**. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Structural Information

(2-Bromophenyl)acetaldehyde is an aromatic aldehyde characterized by a bromo-substituted phenyl ring attached to an acetaldehyde moiety.

Table 1: Structural and Identification Data for **(2-Bromophenyl)acetaldehyde**

Identifier	Value
IUPAC Name	2-(2-bromophenyl)acetaldehyde[1]
SMILES String	<chem>C1=CC=C(C(=C1)CC=O)Br</chem> [1]
InChI	InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2[1]
InChIKey	AXBFWAWZAFWFQW-UHFFFAOYSA-N[1]
CAS Number	96557-30-1[1]
Molecular Formula	C ₈ H ₇ BrO[1]

Physicochemical Properties

The physicochemical properties of **(2-Bromophenyl)acetaldehyde** are summarized in the table below. It is noted to be a solid at room temperature.

Table 2: Physicochemical Properties of **(2-Bromophenyl)acetaldehyde**

Property	Value
Molecular Weight	199.04 g/mol [1]
Physical Form	Solid
Topological Polar Surface Area	17.1 Å ² [1]
Monoisotopic Mass	197.96803 Da[1]

Note: Experimental data for melting point, boiling point, and solubility were not available in the searched literature.

Synthesis Protocol

A common method for the synthesis of **(2-Bromophenyl)acetaldehyde** is through the oxidation of the corresponding alcohol, 2-(2-bromophenyl)ethanol.

Experimental Protocol: Oxidation of 2-(2-bromophenyl)ethanol

Objective: To synthesize **(2-Bromophenyl)acetaldehyde** via the oxidation of 2-(2-bromophenyl)ethanol using pyridinium chlorochromate (PCC).

Materials:

- 2-(2-bromophenyl)ethanol (9.11 g, 0.045 mol)
- Pyridinium chlorochromate (PCC) (14.62 g, 0.063 mol)
- Methylene chloride (CH_2Cl_2) (110 mL total)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$) (250 mL total)
- Silica gel
- Celite

Procedure:

- A solution of 2-(2-bromophenyl)ethanol (9.11 g, 0.045 mol) in 35 mL of methylene chloride is prepared.
- This solution is then added to a stirred suspension of pyridinium chlorochromate (14.62 g, 0.063 mol) in 75 mL of methylene chloride at ambient temperature.
- An exothermic reaction occurs, resulting in a black reaction mixture.
- The mixture is stirred for 15 hours at ambient temperature.
- Following the reaction period, 150 mL of diethyl ether is added to the mixture.
- The mixture is then filtered through a pad of silica gel on celite.
- The insoluble residue is washed with an additional 100 mL of diethyl ether.

- The ether solutions are combined, and the solvents are evaporated using a rotary evaporator.

Results:

The desired product, **(2-Bromophenyl)acetaldehyde**, is recovered as an oil. The yield of this process is approximately 8.0 grams (90%). The product can be characterized by thin-layer chromatography (TLC) on silica gel, where it exhibits an R_f value of 0.6 when eluted with a 1% methanol in chloroform solution.

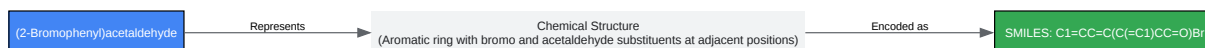
Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **(2-Bromophenyl)acetaldehyde** are not readily available in the public domain. For structural confirmation, researchers would typically acquire this data post-synthesis. Predicted spectral characteristics based on the structure are as follows:

- ¹H NMR: Signals corresponding to the aldehydic proton (CHO), the methylene protons (CH₂), and the aromatic protons would be expected. The aldehydic proton would likely appear as a triplet, coupled to the adjacent methylene protons. The methylene protons would appear as a doublet. The aromatic protons would show complex splitting patterns characteristic of a 1,2-disubstituted benzene ring.
- ¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the methylene carbon, and the six aromatic carbons (four with attached protons and two substituted) would be anticipated.
- FT-IR: Characteristic absorption bands would include a strong C=O stretch for the aldehyde, C-H stretching for the aromatic and aliphatic portions, and C-Br stretching.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of functional groups such as the formyl group (CHO) and the bromine atom.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its two-dimensional structure, and its SMILES representation.



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Caption: Relationship between chemical name, structure, and SMILES.

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References

- 1. 2-(2-Bromophenyl)acetaldehyde | C₈H₇BrO | CID 11424180 - PubChem [pubchem.ncbi.nlm.nih.gov]
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